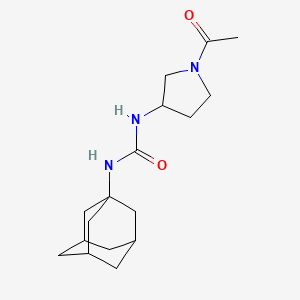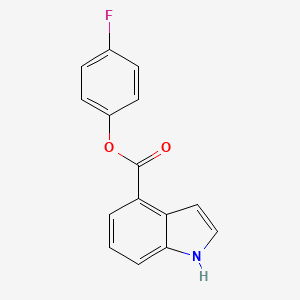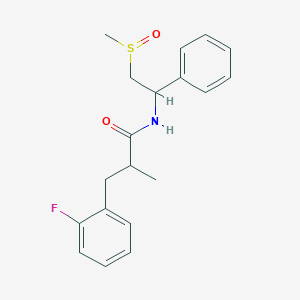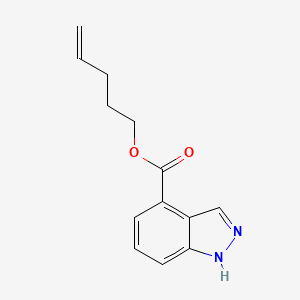
1-(1-Acetylpyrrolidin-3-yl)-3-(1-adamantyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Acetylpyrrolidin-3-yl)-3-(1-adamantyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Acetylpyrrolidin-3-yl)-3-(1-adamantyl)urea typically involves the reaction of 1-adamantylamine with 1-acetylpyrrolidine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process might be optimized to include continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Acetylpyrrolidin-3-yl)-3-(1-adamantyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Acetylpyrrolidin-3-yl)-3-(1-adamantyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Adamantyl)-3-(1-pyrrolidinyl)urea
- 1-(1-Acetylpyrrolidin-3-yl)-3-(1-cyclohexyl)urea
- 1-(1-Adamantyl)-3-(1-morpholinyl)urea
Uniqueness
1-(1-Acetylpyrrolidin-3-yl)-3-(1-adamantyl)urea is unique due to its combination of the adamantyl and acetylpyrrolidinyl groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-(1-acetylpyrrolidin-3-yl)-3-(1-adamantyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11(21)20-3-2-15(10-20)18-16(22)19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15H,2-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBICCPKCQRVESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-Methyl-3-(2-methylimidazol-1-yl)propyl]-3-(quinolin-6-ylmethyl)urea](/img/structure/B7426806.png)
![2-(hydroxymethyl)-2-(2-methylpropyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7426817.png)


![Ethyl 5-[(1-cyanocyclopropyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7426836.png)
![1-Methyl-3-(3-methyl-4-nitrophenyl)-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7426842.png)
![[1-(2,5-Dimethylanilino)-1-oxopropan-2-yl] 1-phenyl-4-prop-2-enoxypyrazole-3-carboxylate](/img/structure/B7426846.png)
![N-[4-[(3-ethylsulfanylphenyl)methylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7426864.png)

![N-(4-cyanophenyl)-N'-methyl-N'-[(2-methylpyrazol-3-yl)methyl]oxamide](/img/structure/B7426883.png)

![1-[[(4-Aminoquinazolin-2-yl)amino]methyl]-3-ethoxy-2,2-dimethylcyclobutan-1-ol](/img/structure/B7426900.png)
![3-Ethoxy-2,2-dimethyl-1-[[(2-pyridin-3-ylquinazolin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7426903.png)

